Mal-amido-PEG5-acid: A Technical Guide for Drug Development Professionals
Mal-amido-PEG5-acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of Mal-amido-PEG5-acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
Mal-amido-PEG5-acid is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug development. Its unique architecture, featuring a maleimide group, a terminal carboxylic acid, and a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking different molecules. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins, while the carboxylic acid can be activated to react with primary amines. The hydrophilic PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.
This technical guide provides a comprehensive overview of Mal-amido-PEG5-acid, including its chemical and physical properties, detailed experimental protocols for its primary applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and visualizations of key biological pathways and experimental workflows.
Core Properties of Mal-amido-PEG5-acid
Mal-amido-PEG5-acid is a well-defined molecule with specific chemical and physical characteristics that are critical for its function as a linker. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H32N2O10 | [1][2] |
| Molecular Weight | 460.48 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
Applications in Drug Development
The bifunctional nature of Mal-amido-PEG5-acid makes it an ideal tool for constructing complex therapeutic modalities such as PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Mal-amido-PEG5-acid can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
The efficacy of PROTACs is dependent on the cellular machinery of the ubiquitin-proteasome system (UPS). This pathway is the primary mechanism for controlled protein degradation in eukaryotic cells. The process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to the target protein, marking it for degradation by the 26S proteasome.
Caption: The Ubiquitin-Proteasome System and PROTAC Mechanism of Action.
This protocol outlines a general two-step synthesis of a PROTAC where a thiol-containing target-binding ligand (TBL) is first conjugated to Mal-amido-PEG5-acid, followed by the coupling of an amine-containing E3 ligase ligand.
Materials:
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Thiol-containing target-binding ligand (TBL)
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Mal-amido-PEG5-acid
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Amine-containing E3 ligase ligand
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
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Co-solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF
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Quenching reagent for maleimide reaction: L-cysteine
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Purification system (e.g., HPLC)
Procedure:
Step 1: Conjugation of TBL to Mal-amido-PEG5-acid
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Dissolve the thiol-containing TBL and a slight molar excess of Mal-amido-PEG5-acid in a suitable buffer, such as PBS at pH 7.0-7.5. A co-solvent like DMF or DMSO may be used to ensure solubility.
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Stir the reaction mixture at room temperature for 2-4 hours or overnight.
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Monitor the reaction progress using LC-MS.
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Once the reaction is complete, add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups and incubate for 30 minutes at room temperature.
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Purify the TBL-PEG5-acid conjugate using reverse-phase HPLC.
Step 2: Coupling of E3 Ligase Ligand to TBL-PEG5-acid Conjugate
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Dissolve the purified TBL-PEG5-acid conjugate (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
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Add the E3 ligase ligand to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. They consist of a monoclonal antibody linked to a cytotoxic payload. Mal-amido-PEG5-acid can be used to link the payload to the antibody.
This protocol describes the conjugation of a drug-linker containing Mal-amido-PEG5-acid to an antibody through reduced interchain disulfide bonds.
Materials:
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Monoclonal antibody (mAb)
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Mal-amido-PEG5-acid-drug conjugate (Maleimide-PEG5-Drug)
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Reduction Buffer: 500 mM sodium borate, 500 mM NaCl, pH 8.0
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Reducing agent: Dithiothreitol (DTT)
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Conjugation Buffer: PBS containing 1 mM DTPA, pH 7.4
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Quenching solution: N-acetylcysteine
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Purification system: Size-exclusion chromatography (SEC)
Procedure:
Step 1: Antibody Reduction
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To the antibody solution (e.g., 10 mg/mL), add the reduction buffer.
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Add a solution of DTT in water to achieve the desired molar excess for partial or complete reduction of disulfide bonds.
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Incubate at 37°C for 30 minutes.
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Remove excess DTT by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
Step 2: Conjugation
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Adjust the reduced antibody concentration to 2.5 mg/mL with conjugation buffer and chill on ice.
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Prepare the Maleimide-PEG5-Drug solution by diluting a stock solution (e.g., in DMSO) with an appropriate solvent to achieve the desired final concentration in the reaction mixture.
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Add the Maleimide-PEG5-Drug solution to the cold-reduced antibody solution with mixing. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.
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Incubate the reaction on ice for 1 hour.
Step 3: Quenching and Purification
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Add a 20-fold molar excess of N-acetylcysteine over the maleimide to quench the reaction.
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Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
Caption: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Conclusion
Mal-amido-PEG5-acid is a valuable and versatile tool in the arsenal of researchers and drug development professionals. Its well-defined structure, bifunctional reactivity, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the construction of sophisticated therapeutic agents like PROTACs and ADCs. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of Mal-amido-PEG5-acid in innovative drug discovery and development projects.
